molecular formula C32H52CuN12O12-2 B237301 Prezatide copper acetate CAS No. 130120-57-9

Prezatide copper acetate

Cat. No.: B237301
CAS No.: 130120-57-9
M. Wt: 860.4 g/mol
InChI Key: NWQZKMPKFLEAAZ-UHFFFAOYSA-K
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Description

Prezatide copper acetate is a complex compound consisting of a tripeptide, which includes glycine, histidine, and lysine, combined with copper ions. This compound is primarily used in cosmetic products for skin and hair due to its beneficial properties, such as aiding wound healing and improving skin elasticity, density, and firmness .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Prezatide copper acetate is synthesized by combining the tripeptide (glycine, histidine, and lysine) with copper ions. The reaction typically involves the formation of a complex between the tripeptide and copper ions under controlled conditions. The process may include steps such as:

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This may include:

Chemical Reactions Analysis

Types of Reactions

Prezatide copper acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized copper species, while reduction reactions may yield reduced copper complexes .

Scientific Research Applications

Prezatide copper acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Prezatide copper acetate is unique due to its specific combination of a tripeptide and copper ions. Similar compounds include:

This compound stands out due to its specific tripeptide composition and the unique benefits it offers in both cosmetic and therapeutic applications.

Properties

CAS No.

130120-57-9

Molecular Formula

C32H52CuN12O12-2

Molecular Weight

860.4 g/mol

IUPAC Name

copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron

InChI

InChI=1S/C14H24N6O4.C14H23N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);2*1H3,(H,3,4);/q;-1;;;+2/p-3

InChI Key

NWQZKMPKFLEAAZ-UHFFFAOYSA-K

SMILES

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu+2]

Isomeric SMILES

[H+].[H+].CC(=O)[O-].CC(=O)[O-].C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Canonical SMILES

[H+].CC(=O)O.CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Prezatide Copper Acetate being approved in Brazil?

A1: While the abstract doesn't provide details on the specific applications of this compound, its approval in Brazil [] suggests it has successfully passed regulatory reviews for safety and efficacy for at least one specific use case. This approval represents a significant milestone, indicating the compound's potential therapeutic value and paving the way for its availability to patients in Brazil.

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